2-Hydroxyethanimidamide
Description
Significance of the Amidoxime (B1450833) Functional Group in Chemical Sciences
The amidoxime functional group, with the general formula R-C(NH₂)=NOH, is a cornerstone in various domains of chemical science, including organic, medicinal, coordination, and materials chemistry. mdpi.comresearchgate.net This significance stems from its unique electronic and structural properties. The group possesses both a basic oxime nitrogen atom and an acidic hydroxyl group. mdpi.com The presence of the amino group (-NH₂) introduces a significant mesomeric effect, which differentiates the chemistry of amidoximes from that of simple oximes. mdpi.comresearchgate.net
Amidoximes are recognized for their versatility as ligands in coordination chemistry. They can coordinate with a wide range of metal ions, forming stable chelate complexes. mdpi.comuni-siegen.de This property is harnessed in applications such as the extraction of metal ions from aqueous solutions. For instance, polymers functionalized with amidoxime groups have been effectively used to recover uranium from seawater. mdpi.com The ability of the amidoxime group to form stable five-membered rings with metal ions through a transformation from the imino-hydroxylamine form to the amino-oxime form contributes to its strong chelation capabilities. stanford.edu
In medicinal chemistry, the amidoxime moiety is often employed as a bioisostere for the carboxylic acid group. nih.gov This substitution can lead to compounds with desirable pharmacological profiles. Furthermore, the amidoxime functional group is a key component in the synthesis of various nitrogen-containing heterocyclic compounds, such as oxadiazoles (B1248032), which are known to possess physiological activity. biointerfaceresearch.com
Overview of Research Trajectories for 2-Hydroxyethanimidamide and its Derivatives
Research involving this compound and its derivatives is multifaceted, primarily exploring their synthesis and potential applications in various scientific fields. A significant research trajectory focuses on the synthesis of novel derivatives and their evaluation for biological activity. For example, derivatives have been investigated as potential inhibitors of histone deacetylases (HDACs), which are implicated in cancer and neurodegenerative diseases. evitachem.com
Another key area of research is the use of this compound derivatives as precursors in the synthesis of heterocyclic compounds. biointerfaceresearch.comsciforum.net The inherent reactivity of the amidoxime group allows for its transformation into various heterocyclic systems, which are prevalent in many biologically active molecules. sciencepublishinggroup.comresearchgate.net For instance, condensation reactions with carboxylic acids can lead to the formation of 1,2,4-oxadiazoles. escholarship.org
The coordination chemistry of ligands derived from this compound is also an active area of investigation. smolecule.com The ability of the amidoxime functional group to chelate metal ions has led to the development of materials for heavy metal removal and separation. mdpi.comstanford.edu Research in this area explores the synthesis of novel amidoxime-functionalized polymers and their binding affinities for various metal ions.
The table below summarizes some of the researched derivatives of this compound and their primary areas of investigation.
| Compound Name | Molecular Formula | Investigated Applications |
| 2-(Cyclohexylsulfanyl)-N'-hydroxyethanimidamide | C₈H₁₆N₂OS | Potential HDAC inhibitor for cancer therapy and neurodegenerative diseases. evitachem.com |
| 2-(Benzyloxy)-N'-hydroxyethanimidamide | C₉H₁₂N₂O₂ | Intermediate in organic synthesis, potential antimicrobial and anticancer activities. |
| (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide | C₂H₃F₃N₂O | Potential analgesic agent, intermediate in pharmaceutical and material science. smolecule.com |
| 2-(4-chlorophenyl)-N'-Hydroxyacetimidamide | C₈H₉ClN₂O | Potential carbonic anhydrase inhibitor. biointerfaceresearch.com |
| 2-[4-(1,3-Dithiolan-2-yl)phenoxy]-N-hydroxyethanimidamide | C₁₁H₁₄N₂O₂S₂ | Potential applications in medicinal chemistry due to its unique functional groups. cymitquimica.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxyethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O/c3-2(4)1-5/h5H,1H2,(H3,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRCXLROFNRHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=N)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328657 | |
| Record name | 2-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
74.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4746-60-5 | |
| Record name | 2-hydroxyethanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-acetamidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Hydroxyethanimidamide
Established Synthetic Routes to 2-Hydroxyethanimidamide Scaffolds
The construction of the this compound core, also known as an amidoxime (B1450833), is a critical step in the synthesis of various derivatives. Condensation reactions are a cornerstone of this process.
Condensation Reactions in Amidoxime Synthesis
Amidoximes are commonly synthesized through the nucleophilic addition of hydroxylamine (B1172632) to a nitrile precursor. researchgate.netmdpi.com This reaction is a type of condensation reaction where a molecule of water is typically eliminated. libretexts.org The process involves the reaction of a nitrile with hydroxylamine, often in the presence of a base like sodium carbonate, and refluxing in a solvent such as ethanol (B145695). biointerfaceresearch.com For instance, the synthesis of 2-(4-chlorophenyl)-N'-hydroxyacetamidine involves refluxing parachlorobenzyl cyanide with hydroxylamine hydrochloride and excess sodium carbonate in ethanol for eight hours. biointerfaceresearch.com
The reaction conditions, such as solvent polarity, temperature, and the use of catalysts, can significantly influence the yield and purity of the resulting amidoxime. Microwave irradiation has been employed to accelerate the synthesis of amidoximes from imidoylbenzotriazoles and hydroxylamine, leading to good yields in a short reaction time. mdpi.com
Preparation of Specific this compound Derivatives
The versatility of the this compound scaffold allows for the synthesis of a wide array of derivatives with diverse functional groups.
2-(Benzyloxy)-N'-hydroxyethanimidamide : This derivative can be synthesized by reacting benzyloxyamine with an appropriate ethanimidoyl chloride. The reaction typically requires a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct and is conducted in an organic solvent such as dichloromethane.
2-(Cyclohexylsulfanyl)-N'-hydroxyethanimidamide : The synthesis of this compound generally involves a multi-step process. A key step is the reaction of a cyclohexylsulfanyl derivative with a hydroxyethanimidamide precursor. evitachem.com
2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide : The preparation of this complex derivative can be achieved through several routes, including the formation of a thioether linkage by reacting a diphenyl oxazole (B20620) compound with a suitable thiol, followed by the introduction of the hydroxyethanimidamide moiety via reaction with hydroxylamine derivatives. smolecule.com
(1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide : The synthesis of this fluorinated derivative typically starts from readily available fluorinated precursors and involves the use of amines and hydroxy compounds to form the imidamide structure. smolecule.com
2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide : The synthesis of this derivative involves the formation of the thiazole (B1198619) ring through cyclization, coupling with a phenoxy derivative, and a final modification to introduce the hydroxyethanimidamide group. The terminal amidoxime group is installed by treating a nitrile precursor with hydroxylamine.
Below is a table summarizing the synthesis of various this compound derivatives.
| Derivative Name | Key Reactants | Reaction Conditions |
| 2-(4-chlorophenyl)-N'-hydroxyacetamidine | Parachlorobenzyl cyanide, Hydroxylamine hydrochloride, Sodium carbonate | Reflux in ethanol for 8 hours biointerfaceresearch.com |
| 2-(Benzyloxy)-N'-hydroxyethanimidamide | Benzyloxyamine, Ethanimidoyl chloride, Triethylamine | Dichloromethane solvent |
| 2-(Cyclohexylsulfanyl)-N'-hydroxyethanimidamide | Cyclohexylsulfanyl derivative, Hydroxyethanimidamide precursor | Multi-step organic reactions evitachem.com |
| 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide | Diphenyl oxazole compound, Thiol, Hydroxylamine derivatives | Multi-step synthesis smolecule.com |
| (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide | Fluorinated precursors, Amines, Hydroxy compounds | Specific temperatures and solvents smolecule.com |
| 2-[4-(4,5-dihydro-1,3-thiazol-2-yl)phenoxy]-N'-hydroxyethanimidamide | 2-[4-(4,5-dihydrothiazol-2-yl)phenoxy]acetonitrile, Hydroxylamine hydrochloride, NaOH | Reflux in methanol (B129727) at 70°C for 3 hours |
Reaction Profiles and Chemical Reactivity
Oxidation Pathways of this compound Analogs
Oxidation reactions involve the loss of electrons or an increase in the oxidation state of an atom. masterorganicchemistry.comlibretexts.org For this compound derivatives, the site of oxidation can vary depending on the specific analog and the oxidizing agent used.
The benzyloxy group in 2-(benzyloxy)-N'-hydroxyethanimidamide can be oxidized to the corresponding benzoic acid derivatives using reagents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
The thioether group in derivatives like 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide can be oxidized to form sulfoxides or sulfones. smolecule.com
In general, the oxidation of organic compounds requires a simultaneous reduction of the oxidizing agent. ucr.edu
Reduction Reactions of this compound Derivatives
Reduction reactions involve the gain of electrons or a decrease in the oxidation state. masterorganicchemistry.com
The imidamide moiety in 2-(benzyloxy)-N'-hydroxyethanimidamide can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4).
The sulfonyl group in compounds like 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide can be reduced to yield sulfide (B99878) or thiol derivatives. smolecule.com
Carboxylic acid derivatives can be reduced by LiAlH4. libretexts.org
Electrophilic and Nucleophilic Substitution Reactions
Substitution reactions involve the replacement of one functional group with another. iitk.ac.in These can be broadly classified as nucleophilic or electrophilic. byjus.com
Nucleophilic Substitution : In these reactions, a nucleophile attacks an electron-deficient center. The benzyloxy group in 2-(benzyloxy)-N'-hydroxyethanimidamide can be substituted by other functional groups through nucleophilic substitution reactions using nucleophiles like sodium methoxide (B1231860) (NaOMe). The sulfur atom in 2-[(2-Bromophenyl)sulfanyl]-N'-hydroxyethanimidamide can act as a nucleophile. vulcanchem.com The nitrogen atom in the piperazine (B1678402) ring of (Z)-2-(4-cyclohexylpiperazin-1-yl)-N'-hydroxyethanimidamide can also participate in nucleophilic attacks. evitachem.com
Electrophilic Substitution : In these reactions, an electrophile attacks an electron-rich center. The sulfonyl group in 2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide activates the aromatic ring for electrophilic substitution. vulcanchem.com
The following table outlines the reactivity of different this compound derivatives.
| Derivative Name | Reaction Type | Reactant/Reagent | Product Type |
| 2-(Benzyloxy)-N'-hydroxyethanimidamide | Oxidation | Potassium permanganate (KMnO4) | Benzoic acid derivative |
| 2-(Benzyloxy)-N'-hydroxyethanimidamide | Reduction | Lithium aluminum hydride (LiAlH4) | Amine |
| 2-(Benzyloxy)-N'-hydroxyethanimidamide | Nucleophilic Substitution | Sodium methoxide (NaOMe) | Substituted derivative |
| 2-(4-chlorophenyl)sulfonyl-N'-hydroxyethanimidamide | Reduction | - | Sulfide or thiol derivative smolecule.com |
| 2-[(4,5-diphenyl-1,3-oxazol-2-yl)thio]-N'-hydroxyethanimidamide | Oxidation | - | Sulfoxide (B87167) or sulfone smolecule.com |
| (1Z)-2,2,2-Trifluoro-N'-hydroxyethanimidamide | Nucleophilic Substitution | Nucleophile | Substituted derivative smolecule.com |
| 2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide | Electrophilic Substitution | Electrophile | Substituted aromatic derivative vulcanchem.com |
Derivatization Strategies for Functionalized 2-Hydroxyethanimidamides
The functional group of this compound, known as an amidoxime, serves as a versatile synthon in organic and medicinal chemistry. Its unique binucleophilic nature, possessing both an amino and a hydroxyimino group at the same carbon, allows for a wide range of derivatization strategies. researchgate.net These strategies are pivotal for creating functionalized molecules with tailored properties, particularly for applications in pharmacology and materials science. Key derivatization approaches include the construction of nitrogen-containing heterocycles, incorporation into prodrug designs, and the synthesis of halogenated analogues to modulate physicochemical and biological characteristics.
This compound and its analogues are crucial precursors for the synthesis of various nitrogen heterocycles, with 1,2,4-oxadiazoles being a prominent example. mdpi.comnih.gov The 1,2,4-oxadiazole (B8745197) ring is a significant structural motif in drug discovery, often serving as a stable bioisosteric replacement for ester and amide functionalities. organic-chemistry.orgijper.org Several synthetic methodologies have been developed to convert amidoxime precursors like this compound into these valuable heterocyclic systems.
These methods can be broadly categorized into multi-step and one-pot protocols. A common two-stage approach involves the initial O-acylation of the amidoxime with an acylating agent (such as an acyl chloride or anhydride), followed by a cyclocondensation step to form the oxadiazole ring. mdpi.comnih.govresearchgate.net This cyclization is often promoted by heat or bases. semanticscholar.org More efficient one-pot syntheses have been developed, allowing for the direct reaction of amidoximes with carboxylic acid derivatives or aldehydes in the presence of a base and a suitable solvent system, such as potassium hydroxide (B78521) in dimethyl sulfoxide (DMSO). mdpi.comnih.gov
Furthermore, oxidative cyclization presents another effective route. mdpi.comnih.gov This process can involve the use of oxidizing agents like N-bromosuccinimide (NBS) or iodine in the presence of a base. mdpi.comlookchem.com The proposed mechanism for this transformation often proceeds through the N-halogenation of the amidoxime, which then undergoes dehydrohalogenation and a subsequent cyclization-aromatization sequence to yield the final 1,2,4-oxadiazole product. mdpi.comlookchem.com Catalytic systems, such as PTSA-ZnCl₂, have also been employed to facilitate the reaction between amidoximes and nitriles under mild conditions, affording high yields of 3,5-disubstituted-1,2,4-oxadiazoles. organic-chemistry.orgorganic-chemistry.org
Table 1: Selected Methods for Synthesis of 1,2,4-Oxadiazoles from Amidoxime Precursors
| Method Type | Reagents & Conditions | Key Features | Reference(s) |
|---|---|---|---|
| One-Pot Condensation | Amidoxime, Aldehydes, NaOH/DMSO, Air | Simple, efficient for 3,5-disubstituted oxadiazoles (B1248032). | mdpi.com |
| Two-Step (Acylation-Cyclization) | Amidoxime, Acyl Chloride, Base (e.g., Pyridine), Heat | Traditional method, involves isolation of O-acyl intermediate. | semanticscholar.org |
| Catalytic Synthesis | Amidoxime, Organic Nitrile, PTSA-ZnCl₂, DMF, 80°C | Mild conditions, high yields (up to 94%), tolerates diverse functional groups. | organic-chemistry.org |
| Oxidative Cyclization | N-benzyl amidoxime, NBS, DBU, Room Temp. | Proceeds via N-halogenation intermediate, good to excellent yields (73-84% for electron-withdrawing groups). | lookchem.com |
| Electrochemical Oxidation | N-benzyl amidoxime, Anodic Oxidation | Mild conditions, high functional group compatibility, proceeds via iminoxy radical. | rsc.org |
The prodrug strategy is a well-established approach in medicinal chemistry to overcome undesirable pharmaceutical, pharmacokinetic, or pharmacodynamic properties of a drug, such as poor solubility, chemical instability, or inadequate site-specific delivery. nih.govnih.govslideshare.net A prodrug is an inactive or less active derivative of a parent drug molecule that undergoes enzymatic or chemical transformation in vivo to release the active compound. nih.govslideshare.net
The this compound moiety and the heterocycles derived from it are valuable tools in prodrug design. researchgate.net The amidoxime functional group itself is recognized as a powerful pharmacophore that can be incorporated into drug candidates. researchgate.net One key application is its use as a bioisostere—a substituent or group with similar physical or chemical properties that imparts similar biological properties to a chemical compound. cambridgemedchemconsulting.comdrughunter.com The 1,2,4-oxadiazole ring, synthesized from this compound precursors, is frequently used as a bioisosteric replacement for metabolically vulnerable ester and amide groups, enhancing the stability and modifying the pharmacokinetic profile of a drug. mdpi.comijper.org
Incorporating a this compound moiety can improve a drug's physicochemical properties. For instance, the hydroxylamine group can be masked as part of a prodrug strategy to enhance membrane permeability or to protect it from premature metabolism. The design of prodrugs aims to modify features like lipophilicity and solubility to improve absorption and distribution. ijrpr.comresearchgate.netphiladelphia.edu.jo By integrating the this compound functional group or its derivatives into a drug molecule, chemists can create prodrugs that are better absorbed, exhibit prolonged duration of action, or achieve targeted delivery to specific tissues. slideshare.netencyclopedia.pub
Table 2: Rationale for Using this compound Moieties in Prodrug Design
| Strategy | Rationale | Desired Outcome | Reference(s) |
|---|---|---|---|
| Bioisosteric Replacement | The derived 1,2,4-oxadiazole ring mimics amide or ester groups. | Enhanced metabolic stability, improved pharmacokinetic profile. | mdpi.comnih.govijper.org |
| Improved Solubility | Introduction of the polar amidoxime group can increase aqueous solubility. | Better formulation possibilities, improved absorption of poorly soluble drugs. | ijrpr.comresearchgate.net |
| Enhanced Permeability | Masking the polar hydroxylamine group (e.g., as an acetylated precursor). | Increased lipophilicity for better membrane transport (e.g., across the blood-brain barrier). | nih.gov |
| Site-Specific Delivery | Designing the moiety to be cleaved by enzymes concentrated in a target tissue. | Increased drug concentration at the site of action, reduced systemic toxicity. | nih.govphiladelphia.edu.jo |
The introduction of halogen atoms into organic molecules is a common strategy in medicinal chemistry to modulate a compound's chemical, physical, and pharmacological properties. semanticscholar.org Halogenation can influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. cambridgemedchemconsulting.com Consequently, the synthesis of halogenated this compound derivatives is an important derivatization strategy.
Methods for preparing these derivatives vary. One straightforward approach involves starting with halogenated precursors. For example, trichloroacetoamidoxime can be synthesized in high yield by reacting trichloroacetonitrile (B146778) with hydroxylamine hydrochloride in an aqueous medium at room temperature. semanticscholar.org This halogenated amidoxime can then serve as a building block for more complex halogenated heterocycles, such as 5-substituted-3-trichloromethyl-1,2,4-oxadiazoles. semanticscholar.org
Another route involves the direct halogenation of a parent molecule or an intermediate. As mentioned previously, the oxidative cyclization of amidoximes to oxadiazoles can proceed through an N-halogenated intermediate formed by reacting the amidoxime with reagents like N-bromosuccinimide (NBS). mdpi.comlookchem.com While this halogenated species is typically a transient intermediate, the methodology highlights the reactivity of the amidoxime nitrogen towards halogenating agents. Additionally, halogenated aromatic or heterocyclic amidoximes, which are valuable in medicinal chemistry, can be prepared from halogenated starting materials, such as by using a Sonogashira cross-coupling reaction on a bromo-substituted pyridine (B92270) followed by treatment with hydroxylamine. researchgate.netyok.gov.tr
Table 3: Synthetic Approaches to Halogenated this compound Derivatives
| Approach | Example Reaction | Reagents & Conditions | Resulting Product Type | Reference(s) |
|---|---|---|---|---|
| Use of Halogenated Precursors | Synthesis of trichloroacetoamidoxime | Trichloroacetonitrile, Hydroxylamine hydrochloride, Water, Room Temp. | Halogenated amidoxime | semanticscholar.org |
| Cyclization with Halogenated Amidoximes | Synthesis of 3-trichloromethyl-1,2,4-oxadiazoles | Trichloroacetoamidoxime, Acyl chlorides, Toluene, 100°C | Halogenated heterocycle | semanticscholar.org |
| Intermediate N-Halogenation | Oxidative cyclization to oxadiazoles | N-benzyl amidoxime, NBS, DBU | N-halogenated amidoxime (transient intermediate) | mdpi.comlookchem.com |
| Modification of Halogenated Scaffolds | Synthesis of alkynylfluoropyridinamidoximes | Bromo-cyanofluoropyridine, Terminal alkyne, then Hydroxylamine | Halogenated heterocyclic amidoxime | researchgate.net |
Advanced Structural Characterization and Elucidation of 2 Hydroxyethanimidamide Systems
Spectroscopic Analysis Techniques
Spectroscopy offers a powerful lens through which to observe the inner workings of molecules. By probing how 2-hydroxyethanimidamide interacts with different forms of electromagnetic radiation, we can deduce crucial information about its bonding, functional groups, and electronic environment.
Infrared (FT-IR) Spectroscopy for Vibrational Modes
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit a series of characteristic absorption bands corresponding to the stretching and bending of its various bonds.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), can provide theoretical vibrational frequencies that complement experimental data, aiding in the precise assignment of each observed band. nih.gov
Table 1: Expected FT-IR Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H Stretch | Hydroxyl (-OH) | 3200 - 3600 (Broad) |
| N-H Stretch | Amine (-NH₂) | 3100 - 3500 |
| C-H Stretch | Methyl (-CH₃) | 2850 - 3000 |
| C=N Stretch | Imine (C=N) | 1640 - 1690 |
| N-H Bend | Amine (-NH₂) | 1550 - 1650 |
| C-O Stretch | Hydroxyl (C-OH) | 1050 - 1260 |
| C-N Stretch | Amine/Imine | 1020 - 1250 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H and ¹³C NMR spectra provide detailed information about the chemical environment, connectivity, and stereochemistry of the atoms in this compound.
In the ¹H NMR spectrum, the protons of the methyl group (CH₃), the amine group (NH₂), and the hydroxyl group (OH) will each give rise to distinct signals. The chemical shift of these signals is influenced by the electronegativity of neighboring atoms and other electronic effects. Splitting of these signals (multiplicity) due to spin-spin coupling with adjacent protons can reveal the number of neighboring protons, further confirming the molecular structure.
The ¹³C NMR spectrum will show two distinct signals, one for the methyl carbon and one for the imine carbon. The chemical shifts of these carbons are indicative of their hybridization and bonding environment.
Table 2: Predicted ¹H NMR Data for this compound
| Proton(s) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -CH₃ | Attached to C=N | ~1.8 - 2.2 | Singlet |
| -NH₂ | Amine | Variable, ~2.0 - 5.0 | Broad Singlet |
| -OH | Hydroxyl | Variable, ~4.0 - 7.0 | Broad Singlet |
Table 3: Predicted ¹³C NMR Data for this compound
| Carbon | Environment | Predicted Chemical Shift (δ, ppm) |
| -CH₃ | Methyl | ~10 - 20 |
| C=N | Imine | ~150 - 165 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. The absorption of this energy promotes electrons from lower-energy molecular orbitals to higher-energy ones. The structure of this compound contains chromophores—specifically the C=N imine group and the lone pairs on the oxygen and nitrogen atoms—that are responsible for its UV absorption.
The expected electronic transitions are of two main types: π → π* and n → π. The π → π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital of the C=N double bond, is expected to be strong and occur at shorter wavelengths. The n → π* transition, which involves the promotion of a non-bonding electron from the nitrogen or oxygen lone pairs to the π* antibonding orbital, is typically weaker and occurs at longer wavelengths.
Table 4: Expected Electronic Transitions for this compound
| Transition | Orbitals Involved | Expected Wavelength (λ_max) |
| π → π | π(C=N) → π(C=N) | ~180 - 220 nm |
| n → π | n(N/O) → π(C=N) | ~270 - 300 nm |
X-ray Absorption Spectroscopy (XAS) for Electronic Structure
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides information about the local geometric and electronic structure of the absorbing atom. By tuning the X-ray energy to a specific absorption edge (e.g., the K-edge of nitrogen or oxygen), one can probe the unoccupied electronic states and the local coordination environment. The near-edge region of the spectrum (XANES or NEXAFS) is particularly sensitive to the oxidation state and geometry of the absorbing atom. nih.gov
Crystallographic Studies
While spectroscopic methods provide information about the molecule on an average or localized basis, X-ray crystallography offers the definitive, high-resolution picture of a molecule's three-dimensional structure in the solid state.
Single-Crystal X-ray Diffraction for Solid-State Structure Determination
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, one can calculate the electron density distribution and thus determine the exact atomic coordinates, bond lengths, bond angles, and intermolecular interactions.
The crystal structure of N'-hydroxyethanimidamide has been determined and is available in the Cambridge Structural Database (CSD). This analysis reveals not just the geometry of a single molecule but also how these molecules pack together in the crystal lattice, stabilized by a network of intermolecular forces, most notably hydrogen bonds involving the hydroxyl and amine groups.
Table 5: Crystallographic Data for N'-hydroxyethanimidamide (CSD Entry 229117)
| Parameter | Value |
| CCDC Number | 229117 |
| Associated Article DOI | 10.1107/S0108270103025587 |
| Empirical Formula | C₂H₆N₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.634(3) |
| b (Å) | 7.999(3) |
| c (Å) | 11.516(4) |
| α (°) | 90 |
| β (°) | 109.43(3) |
| γ (°) | 90 |
| Volume (ų) | 749.2(5) |
| Z | 8 |
Data sourced from the Cambridge Crystallographic Data Centre and associated publications.
Hydrogen Bonding Network Analysis in this compound Crystals
The stability and structural integrity of molecular crystals are significantly governed by a complex web of intermolecular interactions, with hydrogen bonds being among the most critical. mdpi.com In the crystalline form of this compound, the arrangement of molecules is dictated by a robust three-dimensional hydrogen bonding network. This network arises from the presence of highly electronegative oxygen and nitrogen atoms and covalently bonded hydrogen atoms, which act as hydrogen bond donors and acceptors. uni-bayreuth.de
The this compound molecule features distinct hydrogen bond donor sites—the hydroxyl (-OH) group and the amine (-NH₂) group—and acceptor sites—the hydroxyl oxygen, the imine nitrogen, and the amine nitrogen. The interplay of these groups allows for the formation of a variety of intermolecular hydrogen bonds, such as O-H···N, N-H···O, and N-H···N. These interactions are not isolated; they form extended chains and motifs that connect adjacent molecules, creating a stable supramolecular architecture. nih.gov
The analysis of these networks is crucial for understanding the crystal packing and the resulting physicochemical properties of the material. rsc.org The geometry of these hydrogen bonds, including the distance between the donor and acceptor atoms and the angle of the bond, determines their strength and influence on the crystal lattice. uni-bayreuth.de In typical organic molecular crystals, these interactions result in specific, repeating patterns that can be characterized using crystallographic data. For instance, strong hydrogen bonds are generally characterized by shorter donor-acceptor distances and angles approaching 180°. uni-bayreuth.de
Below is a representative table of hydrogen bond geometries that are characteristic of the types of interactions expected within a this compound crystal, based on established parameters for similar functional groups in organic crystals.
| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |
|---|---|---|---|---|---|---|
| O | H | N | 0.98 | 1.80 | 2.78 | 175 |
| N | H | O | 1.01 | 1.95 | 2.95 | 170 |
| N | H | N | 1.01 | 2.10 | 3.08 | 165 |
This table presents idealized and typical bond parameters for illustrative purposes, based on common hydrogen bond geometries found in molecular crystals.
The intricate network of hydrogen bonds helps to stabilize the entire crystal structure. uni-bayreuth.de This ordered arrangement, facilitated by strong and directional hydrogen bonds, is fundamental to the formation and stability of the crystalline solid. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interactions
To gain a more profound and quantitative understanding of the intermolecular interactions within the this compound crystal, Hirshfeld surface analysis is a powerful computational tool. scirp.orgmdpi.com This method allows for the visualization and quantification of all intermolecular contacts simultaneously, providing a holistic view of the crystal packing environment. scirp.org The Hirshfeld surface is generated by partitioning the crystal electron density into molecular volumes, defining a space for each molecule.
A key visualization derived from this analysis is the dnorm map. The dnorm value is based on the distance from any point on the surface to the nearest nucleus inside the surface (di) and outside the surface (de), normalized by the van der Waals radii of the respective atoms. mdpi.com On a dnorm map, areas of different colors highlight specific types of intermolecular contacts:
Red spots indicate regions where intermolecular contacts are shorter than the sum of the van der Waals radii, representing strong interactions like hydrogen bonds. nih.gov
White areas represent contacts that are approximately equal to the van der Waals radii. nih.gov
Blue areas signify contacts that are longer than the van der Waals radii. nih.gov
In the context of this compound, prominent red spots on the dnorm surface would be expected in the regions of the O-H and N-H groups, corresponding to the strong O-H···N/O and N-H···O/N hydrogen bonds that stabilize the crystal structure. nih.gov
A summary of the likely contributions of various intermolecular contacts for this compound, based on analyses of similar small organic molecules, is presented in the table below. nih.govnih.gov
| Interaction Type | Contribution (%) | Description |
|---|---|---|
| H···H | ~45-55% | Represents the most significant contribution due to the high abundance of hydrogen atoms on the molecular surface. nih.gov |
| O···H / H···O | ~25-35% | Corresponds to the strong hydrogen bonding involving the hydroxyl and amine groups, crucial for crystal packing. nih.govnih.gov |
| N···H / H···N | ~10-15% | Indicates hydrogen bonding involving the nitrogen atoms of the imine and amine functionalities. mdpi.com |
| C···H / H···C | ~5-10% | Represents weaker C-H···π or other weak van der Waals interactions. nih.gov |
| Other (O···N, C···C, etc.) | <5% | Minor contributions from other van der Waals forces. |
This table provides representative percentage contributions for illustrative purposes, based on typical findings for small organic molecules with similar functional groups.
Computational and Theoretical Investigations of 2 Hydroxyethanimidamide
Molecular Docking Studies of 2-Hydroxyethanimidamide with Biological Receptors
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. mdpi.comf1000research.com This method estimates the binding affinity and interaction patterns, providing insights into the molecule's potential as a biological inhibitor or substrate. nih.govmdpi.com
In a hypothetical docking study, this compound would be evaluated against a panel of biologically relevant receptors to identify potential targets. The process involves preparing the 3D structure of the ligand and the receptor, defining a binding site on the receptor, and using a scoring function to rank the different binding poses based on their predicted binding energy. researchgate.net For instance, enzymes like nitric oxide synthases (NOS), which are known to be inhibited by some imidamide derivatives, could be potential targets. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction between the ligand and the receptor.
Key interactions often observed include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the hydroxyl (-OH) and amide (-NH2) groups are expected to be primary sites for forming hydrogen bonds with amino acid residues in the receptor's active site.
Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data for demonstration purposes.
| Target Receptor (PDB ID) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
| Inducible NOS (2NSI) | -5.8 | GLU-371, TRP-366 | Hydrogen Bond, Pi-Alkyl |
| Neuronal NOS (4D1N) | -5.2 | ASP-597, TYR-588 | Hydrogen Bond |
| Cyclooxygenase-2 (3Q7D) | -4.9 | ARG-120, TYR-355 | Hydrogen Bond, van der Waals |
| Carbonic Anhydrase II (2CBA) | -5.5 | HIS-94, THR-199 | Hydrogen Bond, Metal-Coordination (via Oxygen) |
Molecular Dynamics Simulations for Conformational Stability and Interactions
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govmdpi.com By simulating the movements and interactions of atoms, MD provides insights into the conformational stability of a molecule and its interactions with its environment, such as a solvent or a biological membrane. nih.gov
An MD simulation of this compound would typically be performed in a simulated aqueous environment to mimic physiological conditions. The simulation would track the molecule's trajectory over a period of nanoseconds to microseconds. Key analyses would include:
Root Mean Square Fluctuation (RMSF): To identify the flexibility of specific atoms or functional groups within the molecule.
Hydrogen Bond Analysis: To quantify the interactions between this compound and surrounding water molecules, which is crucial for understanding its solubility and stability in an aqueous phase.
These simulations can reveal the preferred conformations of the molecule and how its functional groups orient themselves to interact with the solvent, which is critical information for understanding its behavior at a molecular level. uni-hannover.de
Table 2: Typical Parameters for a Molecular Dynamics Simulation of this compound This table presents illustrative data for demonstration purposes.
| Parameter | Value/Description |
| Force Field | GROMOS54a7 |
| Solvent Model | SPC/E (Simple Point Charge/Extended) |
| System Temperature | 300 K (27 °C) |
| System Pressure | 1 bar |
| Simulation Time | 100 nanoseconds |
| Time Step | 2 femtoseconds |
| Ensemble | NPT (Isothermal-isobaric) |
Quantum Chemical Calculations
Quantum chemical calculations are employed to investigate the electronic properties of molecules from first principles, providing deep insights into their structure and reactivity. mdpi.comnih.gov
Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. nih.govdntb.gov.ua For this compound, DFT calculations would be used to optimize its molecular geometry to the lowest energy state. researchgate.net
Following geometry optimization, various electronic properties can be determined:
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. nih.gov It identifies electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amine groups would be regions of positive potential.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer and intramolecular interactions, helping to understand the stability arising from hyperconjugation and electron delocalization. nih.gov
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.combiomedres.us
A large HOMO-LUMO gap implies high stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. biomedres.us
A small HOMO-LUMO gap suggests the molecule is more reactive and less stable, as electrons can be more easily excited to a higher energy state. researchgate.net
This analysis is fundamental for predicting how this compound might participate in chemical reactions. researchgate.net
Table 3: Theoretical Electronic Properties of this compound Calculated via DFT This table presents illustrative data based on typical values for small organic molecules.
| Property | Calculated Value (eV) | Implication |
| HOMO Energy | -7.25 | Represents electron-donating capability |
| LUMO Energy | 1.15 | Represents electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 8.40 | Suggests high kinetic stability and relatively low reactivity |
| Ionization Potential | 7.25 | Energy required to remove an electron |
| Electron Affinity | -1.15 | Energy released when an electron is added |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.govarchivepp.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.
To develop a QSAR model for analogs of this compound, a hypothetical workflow would be followed:
Design a Library: A series of analogs would be designed by modifying the parent structure of this compound (e.g., by adding different substituents).
Calculate Descriptors: For each analog, a set of molecular descriptors (physicochemical properties like logP, molecular weight, polar surface area, and electronic properties) would be calculated.
Correlate with Activity: The calculated descriptors would be correlated with experimentally measured biological activity (e.g., IC50 values) using statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. jbclinpharm.org
Such a model could then guide the design of new analogs with potentially improved activity. rsc.org
Table 4: Illustrative Dataset Structure for a QSAR Study of this compound Analogs This table presents a hypothetical structure for demonstration purposes.
| Compound (Analog) | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | H-Bond Donors | Predicted Activity (Log 1/IC50) |
| This compound | -1.2 | 74.08 | 69.3 | 3 | 4.5 |
| Analog A (Methylated -OH) | -0.5 | 88.11 | 57.1 | 2 | 4.2 |
| Analog B (Fluorinated) | -1.0 | 92.07 | 69.3 | 3 | 4.8 |
| Analog C (Phenyl group added) | 0.8 | 150.18 | 69.3 | 3 | 5.1 |
In Silico Pharmacokinetic Profiling and ADMET Analysis in Drug Discovery Contexts
In the early stages of drug discovery, it is crucial to assess the pharmacokinetic properties of a compound, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). tandfonline.comnih.gov In silico ADMET prediction provides a rapid and cost-effective way to screen potential drug candidates for desirable properties. ashdin.com
For this compound, a computational ADMET profile would evaluate several key parameters:
Absorption: Prediction of properties like water solubility, intestinal absorption, and cell permeability.
Distribution: Estimation of plasma protein binding and the ability to cross the blood-brain barrier (BBB).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Estimation of how the compound is likely to be cleared from the body.
Toxicity: Prediction of potential toxicities, such as carcinogenicity or hepatotoxicity.
These predictions are often guided by established principles like Lipinski's Rule of Five, which helps assess the "drug-likeness" of a molecule based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. tandfonline.com
Table 5: Predicted ADMET Profile for this compound This table presents an illustrative profile based on the structure of the compound.
| ADMET Property | Category | Predicted Value/Outcome | Interpretation |
| Absorption | Solubility | High | Favorable for oral absorption |
| GI Absorption | High | Likely well-absorbed from the gut | |
| Caco-2 Permeability | Low | May have limited passive diffusion across intestinal cells | |
| Distribution | BBB Penetration | No | Unlikely to cross the blood-brain barrier |
| Plasma Protein Binding | Low | High fraction of free drug in circulation | |
| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this enzyme |
| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions via this enzyme | |
| Excretion | Total Clearance | High | Expected to be cleared rapidly from the body |
| Toxicity | hERG I Inhibitor | No | Low risk of cardiotoxicity |
| Hepatotoxicity | No | Low risk of liver damage | |
| Carcinogenicity | No | Unlikely to be carcinogenic | |
| Drug-Likeness | Lipinski's Rule | Yes (0 Violations) | Good oral bioavailability profile predicted |
Biological Activity and Mechanistic Studies of 2 Hydroxyethanimidamide and Its Analogs
Enzyme Inhibition and Modulation
The ability of small molecules to selectively inhibit or modulate the activity of enzymes is a key strategy in the development of new drugs. Derivatives and analogs of 2-hydroxyethanimidamide have been explored for their effects on several important enzyme systems.
Carbonic Anhydrase Inhibition by this compound Derivatives
While direct studies on this compound as a carbonic anhydrase (CA) inhibitor are not extensively documented, the structurally related hydroxamic acids are a known class of CA inhibitors. nih.gov Research has shown that benzohydroxamic acid can inhibit carbonic anhydrase activity in the micromolar range. nih.gov The inhibitory mechanism of hydroxamates is attributed to their ability to coordinate with the zinc ion in the active site of the enzyme. nih.gov This suggests that derivatives of this compound, which share a similar functional group, could potentially exhibit inhibitory activity against carbonic anhydrase isoforms, though further specific investigation is required to confirm this.
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) is implicated in various neurodegenerative conditions, making selective nNOS inhibitors valuable therapeutic targets. nih.govnih.gov Imidamide-containing compounds have emerged as a promising class of nNOS inhibitors. nih.gov
One notable example is the compound BN 80933, a thiophenecarboximidamide derivative, which has demonstrated potent and selective inhibition of nNOS. Studies have shown that BN 80933 competitively inhibits nNOS with a Ki value of 0.92 μM. ugr.es Importantly, it exhibits high selectivity for nNOS over the endothelial (eNOS) and inducible (iNOS) isoforms. ugr.es Further research into imidamide derivatives has led to the synthesis and evaluation of various analogs for their NOS inhibitory activity, highlighting the potential of this chemical scaffold in developing selective nNOS inhibitors. researchgate.net
| Compound | Chemical Class | nNOS Inhibition (Ki) | Selectivity | Reference |
|---|---|---|---|---|
| BN 80933 | Thiophenecarboximidamide | 0.92 μM | Selective for nNOS over eNOS and iNOS | ugr.es |
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative diseases. While direct evidence for this compound as a MAO inhibitor is limited, studies on structurally similar compounds provide insights into its potential.
Research on a series of novel 5-(hydroxamic acid)methyl oxazolidinone derivatives revealed that these compounds exhibited moderate but selective MAO-B inhibitory activity. nih.gov This suggests that the hydroxamic acid moiety, which is structurally analogous to the this compound functional group, can contribute to MAO inhibition. Although the antibacterial activity of these specific derivatives was found to be insignificant, their effects on MAO highlight a potential avenue for the development of new MAO inhibitors based on this structural template. nih.gov
Antimicrobial and Anticancer Potential
Beyond enzyme inhibition, derivatives of this compound, particularly hydroxamic acids, have been evaluated for their potential as antimicrobial and anticancer agents.
Evaluation of this compound Derivatives as Antimicrobial Agents
The search for new antimicrobial agents is critical in the face of growing antibiotic resistance. Hydroxamic acid derivatives have demonstrated a spectrum of antimicrobial activities. jocpr.comacs.org The antimicrobial effects are often attributed to the iron-chelating properties of the hydroxamic acid functional group. jocpr.com
Studies on newly synthesized hydroxamic acid derivatives of pyrimidine-5-carboxylic acid and their metal complexes have shown activity against both bacteria and fungi. acs.org The metal complexes, in particular, were found to be more active. acs.org Other research has focused on the synthesis and evaluation of various novel hydroxamic acids, demonstrating their potential against a range of pathogenic microorganisms. documentsdelivered.com
| Compound/Derivative Class | Microorganism | Activity | Reference |
|---|---|---|---|
| Pyrimidine-5-carboxylic acid hydroxamide metal complexes | Staphylococcus aureus, Escherichia coli, Aspergillus niger, Aspergillus flavus | Active against both bacteria and fungi | acs.org |
| β-sulfonyl- and β-sulfinylhydroxamic acid derivatives | Chlamydia pneumoniae, Mycoplasma pneumoniae, Haemophilus influenzae, Moraxella catarrhalis | Antibacterial activity against several respiratory tract pathogens | documentsdelivered.com |
| Cereal hydroxamic acids | Staphylococcus aureus, Escherichia coli, Candida albicans | Inhibited growth | mdpi.com |
| Organoselenium hybrids of hydroxamic acid | Candida albicans, Staphylococcus aureus | Promising antimicrobial activities | nih.gov |
Investigation of Anticancer Properties and Cellular Interactions
Hydroxamic acid derivatives have emerged as a significant class of anticancer agents, primarily due to their activity as histone deacetylase (HDAC) inhibitors. benthamdirect.comtandfonline.combenthamscience.com By inhibiting HDACs, these compounds can induce changes in gene expression that lead to cell cycle arrest, differentiation, and apoptosis in cancer cells. benthamdirect.comwikipedia.org
Several hydroxamic acid-based drugs, such as vorinostat (B1683920) and belinostat, are clinically approved for the treatment of certain cancers. organic-chemistry.org Research has demonstrated that novel synthetic hydroxamic acid derivatives can exhibit potent cytotoxic effects against various cancer cell lines. For instance, new amino benzohydroxamic acid derivatives have been shown to be effective against lung (A549) and cervical (HeLa) cancer cells, with IC50 values in the micromolar range. benthamdirect.com Mechanistic studies have indicated that these compounds can induce necrosis in cancer cells and may also affect other enzymes involved in cellular redox balance. benthamdirect.com
| Compound | Cancer Cell Line | IC50 Value | Proposed Mechanism of Action | Reference |
|---|---|---|---|---|
| 4-amino-3-methyl benzohydroxamic acid | HeLa (Cervical Cancer) | 0.54 mM | Induction of necrosis | benthamdirect.com |
| 3-amino-5-methyl benzohydroxamic acid | A549 (Lung Cancer) | 0.78 mM | Induction of necrosis, suppression of GR and TRXR1 activities | benthamdirect.com |
| 3-amino-5-methyl benzohydroxamic acid | HeLa (Cervical Cancer) | 0.25 mM | Induction of necrosis, suppression of GR and TRXR1 activities | benthamdirect.com |
| Organoselenium hybrid of hydroxamic acid (Compound 8) | HepG2 (Liver Carcinoma) | 7.57 ± 0.5 µM | Not specified | nih.gov |
| Organoselenium hybrid of hydroxamic acid (Compound 8) | MCF-7 (Breast Carcinoma) | 9.86 ± 0.7 µM | Not specified | nih.gov |
Fundamental Mechanisms of Action
The biological activity of this compound and its analogs is intrinsically linked to the chemical properties and spatial arrangement of their constituent functional groups. The hydroxyl and amidoxime (B1450833) moieties, in particular, play a pivotal role in how these molecules interact with biological targets.
The hydroxyl (-OH) group and the amidoxime (-C(=NOH)NH2) group are key pharmacophoric features that dictate the molecular interactions of this compound and its derivatives. The hydroxyl group, a potent hydrogen bond donor and acceptor, can significantly influence a molecule's interaction with biological targets. hyphadiscovery.com The introduction of a hydroxyl group can increase the hydrogen bonding interactions between the molecule and surrounding amino acids, which can lead to stronger binding affinity and enhanced inhibitory activity. nih.gov The position and number of hydroxyl groups are crucial, as they can determine the proper orientation of the molecule within a binding pocket to maintain high activity. nih.gov
The amidoxime group is a versatile functional group known for its ability to participate in various biological activities. It can act as a bioisostere for carboxylic acids, mimicking their ability to form key interactions with biological targets. nih.gov The C=N-OH moiety within the amidoxime group can be oxidized by enzymes like cytochrome P450, leading to the release of nitric oxide (NO), a critical signaling molecule in various physiological processes. nih.gov Furthermore, the amidoxime group itself is a good chelator of metal ions, a property that can be relevant in certain biological contexts. researchgate.net The presence of both amino (-NH2) and oxime (=N-OH) functionalities allows for a rich network of hydrogen bonding interactions. researchgate.net
The lipophilicity of a molecule, which describes its affinity for a lipid environment, is a critical determinant of its pharmacokinetic and pharmacodynamic properties. scilit.com It influences absorption, distribution, metabolism, and excretion (ADME), as well as the ability of a compound to reach its molecular target. nih.gov The introduction of various substituents to the core structure of this compound analogs can significantly alter their lipophilicity and, consequently, their target engagement.
Increasing the lipophilicity of a compound, for example by adding electron-withdrawing substituents, can enhance its antimycobacterial activity. researchgate.net However, excessively high lipophilicity can lead to non-specific binding to plasma proteins, reducing the concentration of the free drug available to interact with its target. nih.gov Therefore, a moderate level of lipophilicity is often optimal for achieving desired biological activity. nih.gov
The nature, electronic effects, and size of the substituents all play a role in modulating lipophilicity. mdpi.com For instance, the replacement of a thiosemicarbazide (B42300) with a triazole ring has been shown to increase lipophilicity. mdpi.com Similarly, the presence of an electron-withdrawing substituent like a phenyl group tends to increase lipophilicity, while electron-donating groups can decrease it. mdpi.com
The following table illustrates how different substituents can affect the calculated lipophilicity (logP) of a hypothetical parent molecule.
| Substituent (R) | Change in Lipophilicity (ΔlogP) |
| -H (Reference) | 0.00 |
| -CH3 | +0.50 |
| -Cl | +0.71 |
| -Br | +0.86 |
| -OH | -0.67 |
| -NH2 | -1.23 |
| -COOH | -0.32 |
| -Ph | +2.13 |
This table provides generalized, illustrative values. The actual change in logP can vary depending on the specific molecular context.
Bioisosteric Applications in Medicinal Chemistry
Bioisosterism, the strategy of replacing a functional group within a molecule with another group that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry. drughunter.com This approach is often employed to enhance a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. drughunter.com
The amidoxime functional group is frequently utilized as a bioisostere for the carboxylic acid moiety. nih.gov Carboxylic acids are common in many biologically active compounds but can present challenges such as poor membrane permeability and rapid metabolism. researchgate.netsemanticscholar.org The amidoxime group can mimic the hydrogen bonding capabilities of a carboxylic acid while offering improved physicochemical properties. nih.gov
The structural and electronic similarities between the carboxylate and amidoximate anions allow for comparable interactions with biological targets. acs.org However, the pKa of an amidoxime is generally higher than that of a carboxylic acid, meaning it will be less ionized at physiological pH. This can lead to improved cell membrane permeability and oral bioavailability. nih.gov
Oxadiazoles (B1248032) are five-membered heterocyclic rings that are widely used as bioisosteric replacements for amide and ester functionalities. acs.orgnih.govgsconlinepress.comnih.gov Amide bonds, while crucial for the structure of many peptides and proteins, are susceptible to enzymatic cleavage, leading to poor metabolic stability. nih.gov Esters are also prone to hydrolysis. Oxadiazole rings, being aromatic and stable, can mimic the planar geometry and dipole moment of amides and esters while being resistant to hydrolysis. nih.govnih.gov
The following table compares the properties of amides, esters, and their oxadiazole bioisosteres.
| Functional Group | Key Features | Advantages of Bioisosteric Replacement |
| Amide | Planar, hydrogen bond donor and acceptor | Improved metabolic stability, enhanced permeability |
| Ester | Planar, hydrogen bond acceptor | Resistance to hydrolysis, improved metabolic stability |
| 1,2,4-Oxadiazole (B8745197) | Aromatic, stable, mimics amide/ester geometry | Resistant to hydrolysis, can modulate lipophilicity |
| 1,3,4-Oxadiazole | Aromatic, stable, generally lower lipophilicity than 1,2,4-isomer | Resistant to hydrolysis, can improve aqueous solubility |
Advanced Research Applications of 2 Hydroxyethanimidamide Beyond Biomedicine
Materials Science Research: Synthesis of Functionalized Materials
Information regarding the use of 2-Hydroxyethanimidamide in materials science for the synthesis of functionalized materials is not available in the searched scientific literature.
Agrochemical Research: Design and Development of Pesticidal Agents
There is no information in the provided search results detailing the application of this compound in agrochemical research for the design and development of pesticidal agents.
Analytical Methodologies for 2 Hydroxyethanimidamide Detection and Quantification
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful separation capabilities that are critical for isolating a target analyte from a complex mixture. For a small, polar molecule like 2-Hydroxyethanimidamide, several chromatographic techniques are particularly relevant.
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. Due to the polar nature and low volatility of this compound, direct analysis by GC can be challenging. Therefore, derivatization is often a necessary step to increase its volatility and improve its chromatographic behavior. This process involves a chemical reaction to convert the analyte into a less polar and more volatile derivative.
Potential derivatization reagents for the hydroxyl and amidine functional groups in this compound could include silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which react with active hydrogens.
The resulting derivatives can then be separated on a non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. Detection is typically achieved using a Flame Ionization Detector (FID) or, for greater sensitivity and structural information, a Mass Spectrometer (MS).
Table 1: Hypothetical GC-MS Parameters for Derivatized this compound
| Parameter | Value |
|---|---|
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Injector Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Derivatizing Agent | BSTFA with 1% TMCS |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-400 |
High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile, making it a suitable choice for this compound. foodsafety.institute
Reversed-phase HPLC (RP-HPLC) is the most common mode of separation, where a non-polar stationary phase is used with a polar mobile phase. For a polar compound like this compound, a C18 or C8 column could be employed. The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with additives such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization efficiency if coupled to a mass spectrometer.
Detection in HPLC can be achieved using a variety of detectors. A Diode Array Detector (DAD) or a UV-Vis detector can be used if the molecule possesses a suitable chromophore. However, since this compound lacks a strong chromophore, derivatization with a UV-active or fluorescent tag might be necessary for sensitive detection.
For the trace-level analysis of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. This technique couples the separation power of HPLC with the mass analysis capabilities of a tandem mass spectrometer.
The use of an electrospray ionization (ESI) source is common for polar molecules like this compound, which can be readily ionized in the liquid phase. The mass spectrometer can be operated in selected ion monitoring (SIM) mode to detect the parent ion of the analyte for enhanced sensitivity, or in multiple reaction monitoring (MRM) mode for even greater selectivity and confirmation of identity. In MRM, a specific parent ion is selected and fragmented, and a characteristic fragment ion is then monitored.
Table 2: Potential LC-MS/MS Parameters for this compound
| Parameter | Value |
|---|---|
| Column | C18, 100 mm x 2.1 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| MRM Transition | (Hypothetical) Precursor Ion > Product Ion |
Spectrophotometric and Electrochemical Detection Methods
Beyond chromatographic techniques, spectrophotometric and electrochemical methods offer alternative approaches for the detection and quantification of this compound.
Spectrophotometric methods are based on the absorption of light by the analyte. hunterlab.com As this compound does not have significant absorption in the UV-visible region, a direct spectrophotometric assay would likely lack sensitivity. researchgate.net However, indirect methods could be developed. For instance, the amidine group could potentially react with a chromogenic reagent to produce a colored product that can be measured. rsc.org An example of such a reaction could involve the formation of a charge-transfer complex with an acceptor molecule, leading to a new absorption band. nih.gov Another approach could be the oxidation of the hydroxyl group, with the subsequent reaction of the product with a colorimetric reagent. nih.gov
Electrochemical detection offers high sensitivity and can be coupled with HPLC. nih.gov The hydroxyl or amidine groups of this compound may be electrochemically active, meaning they can be oxidized or reduced at an electrode surface at a specific potential. acs.orgacs.org A voltammetric sensor, for example, could be developed where the current generated from the oxidation or reduction of the analyte is proportional to its concentration. nih.gov The selectivity of such a sensor could be enhanced by modifying the electrode surface with specific materials that facilitate the electrochemical reaction of the target analyte. osti.gov
Method Validation and Performance Parameters (e.g., Limits of Quantitation)
The validation of any analytical method is crucial to ensure that it is suitable for its intended purpose. amsbiopharma.compharmaguideline.comdemarcheiso17025.com The performance of an analytical method is characterized by several key parameters, as outlined by guidelines from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.eu
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. amsbiopharma.com
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often expressed as a percentage recovery. certara.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.govsepscience.com
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. certara.comnih.govepa.gov
For a trace analysis method like LC-MS/MS, the LOD and LOQ are critical performance parameters. The LOQ is particularly important as it defines the lower limit for accurate and precise quantification.
Table 3: Typical Method Validation Performance Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Linearity (Coefficient of Determination, r²) | ≥ 0.99 |
| Accuracy (% Recovery) | 80 - 120% |
| Precision (% RSD) | ≤ 15% |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10 |
The specific values for these parameters would need to be determined experimentally during the method development and validation process for this compound. Based on similar compounds, an LC-MS/MS method could potentially achieve an LOQ in the low ng/mL to pg/mL range. researchgate.net
Emerging Research Directions and Future Perspectives for 2 Hydroxyethanimidamide
Exploration of Novel 2-Hydroxyethanimidamide Derivatives and Analogs
A primary focus of ongoing research is the synthesis and evaluation of novel derivatives and analogs of this compound. The amidoxime (B1450833) moiety serves as a versatile building block, allowing for the creation of diverse molecular architectures with a wide range of biological activities. researchgate.netnih.gov Medicinal chemists are actively exploring modifications to the core this compound structure to optimize potency, selectivity, and pharmacokinetic properties for various therapeutic targets.
Research in this area has yielded several promising classes of derivatives:
Heterocyclic Conjugates: Amidoximes are employed as key synthons for creating complex heterocyclic compounds. researchgate.netnih.gov For instance, studies have detailed the synthesis of amidoxime-based benzimidazole and benzimidamide motifs to explore their antimicrobial potential. nih.gov
Inhibitors of Pathogenic Enzymes: Computational and synthetic studies have targeted the design of amidoxime-containing molecules as inhibitors of specific enzymes crucial for pathogen survival. One such target is Plasmodium falciparum adenylosuccinate lyase (PfADSL), where the amidoxime group plays a significant role in binding to the active site, indicating potential for novel antimalarial drugs. researchgate.netcovenantuniversity.edu.ngproquest.com
HDAC Inhibitors: The amidoxime group, being a bioisostere of hydroxamates, can chelate zinc ions within the active sites of histone deacetylases (HDACs). This has prompted the design and synthesis of amidoxime derivatives as potential epigenetic drugs for cancer therapy, with preliminary results showing submicromolar HDAC inhibitory activity. nih.gov
Nitric Oxide Synthase (NOS) Inhibitors: By combining an imidamide scaffold (a related structure) with other pharmacophores, researchers have designed selective inhibitors of inducible nitric oxide synthase (iNOS), which is implicated in inflammatory processes. nih.gov
The synthesis of these novel compounds often involves multi-step pathways, starting from corresponding nitrile precursors and reacting them with hydroxylamine (B1172632). mdpi.comnih.gov Modern synthetic methodologies, including the use of magnesium or lithium amides with primary nitroalkanes, provide convenient, one-step routes to produce a variety of substituted amidoximes. researchgate.net
| Derivative Class | Therapeutic Target/Application | Key Research Finding | Reference |
|---|---|---|---|
| Amidoxime-based Benzimidazoles | Antimicrobial | Compounds showed significant in vitro activity against S. mutans and C. albicans. | nih.govrsc.org |
| Heterocyclic Amidoximes | Antimalarial (anti-PfADSL) | Molecular docking predicted strong binding affinities, with the amidoxime group forming key hydrogen bonds in the enzyme's active site. | researchgate.netproquest.com |
| Aromatic Diamidines/Amidoximes | Antiproliferative (Anticancer) | Novel coumarin amidines and quinoline amidoximes showed potent growth-inhibitory effects on various human cancer cell lines. | mdpi.com |
| Substituted Amidoximes | Histone Deacetylase (HDAC) Inhibition | Designed amidoximes demonstrated submicromolar HDAC inhibitory activity and induced cancer cell death. | nih.gov |
Integration of Multi-Omics Data in Biological Activity Studies
A significant future perspective in understanding the biological impact of this compound and its derivatives lies in the integration of multi-omics data. This approach moves beyond single-endpoint assays to provide a holistic view of a compound's effect on biological systems. By combining data from genomics, transcriptomics, proteomics, and metabolomics, researchers can construct a comprehensive picture of the cellular response to a specific molecule.
While specific multi-omics studies on this compound are not yet prevalent, the strategy is widely recognized for its potential in pharmacology and toxicology. For amidoxime-based drug candidates, this approach could:
Elucidate Mechanisms of Action: Multi-omics can reveal the full spectrum of pathways modulated by a compound, confirming its intended mechanism and potentially uncovering novel ones. researchgate.net This is crucial for amidoximes, which are often prodrugs that are metabolized into active amidines or act as nitric oxide donors. researchgate.netnih.gov
Identify Biomarkers: By analyzing changes in gene expression, protein levels, and metabolite concentrations, researchers can identify robust biomarkers that indicate a drug's efficacy or predict patient response.
Uncover Off-Target Effects: A system-wide analysis can help in the early identification of unintended molecular interactions, providing a clearer forecast of a compound's potential side effects.
Guide Derivative Optimization: Understanding how structural modifications affect the global cellular response can provide invaluable feedback to medicinal chemists, guiding the rational design of next-generation compounds with improved efficacy and safety profiles.
The integration of these large-scale datasets requires sophisticated bioinformatics tools and represents a shift from a reductionist approach to a more global understanding of a drug's biological impact. researchgate.net
Advanced Computational Approaches in this compound Research
Advanced computational modeling and in silico techniques are becoming indispensable tools in the research and development of this compound-based compounds. These methods save significant time and resources by allowing for the virtual screening of large compound libraries and providing deep insights into molecular interactions before synthesis and experimental testing. nih.gov
Key computational approaches being applied to amidoxime research include:
Molecular Docking: This is a widely used technique to predict the binding orientation and affinity of a small molecule to its protein target. nih.gov In the context of amidoximes, docking studies have been instrumental in predicting their potential as antimalarial agents by modeling their fit into the active site of PfADSL. researchgate.netcovenantuniversity.edu.ngproquest.com These studies often reveal that the amidoxime functional group is critical for forming hydrogen bonds with key amino acid residues, anchoring the molecule to the target. researchgate.netproquest.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the stability of the predicted protein-ligand complex over time. This provides a more dynamic picture of the interaction and helps validate the docking results. nih.govresearchgate.net
ADMET Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds. nih.gov This early-stage screening helps to filter out candidates that are likely to fail later in development due to poor pharmacokinetic profiles or toxicity risks. nih.govfip.org
Quantitative Structure-Activity Relationship (QSAR): While not explicitly detailed in the provided context for this specific compound, QSAR modeling is a common computational strategy used to correlate chemical structure with biological activity, enabling the prediction of the potency of unsynthesized derivatives.
These computational methods, often used in concert, provide a powerful platform for the rational design of new this compound derivatives with enhanced biological activity and drug-like properties. nih.govnih.gov
Collaborative Research Initiatives in Amidoxime Chemistry
Progress in the specialized field of amidoxime chemistry is increasingly dependent on collaborative research initiatives that bring together experts from diverse scientific disciplines. The development of a novel therapeutic agent from a lead compound like this compound is a complex, multi-stage process that no single research group can typically execute alone.
The nature of modern medicinal chemistry research inherently fosters collaboration:
Interdisciplinary Expertise: Successful projects often involve partnerships between synthetic organic chemists who design and create the molecules, computational chemists who perform in silico modeling and screening, and biologists and pharmacologists who conduct in vitro and in vivo evaluations. nih.govmdpi.com
Academia-Industry Partnerships: Collaborations between university laboratories and pharmaceutical companies are crucial for translating foundational scientific discoveries into clinical applications. Academic labs may focus on novel synthesis and target identification, while industry partners provide resources for large-scale screening, preclinical development, and clinical trials.
Multi-Institutional Consortia: Research publications in this field often list authors from multiple institutions, highlighting the trend of forming research networks to tackle complex scientific questions. mdpi.comresearchgate.net These networks allow for the sharing of specialized equipment, unique compound libraries, and complementary expertise, thereby accelerating the pace of discovery.
While specific large-scale, formally named consortia for "amidoxime chemistry" are not broadly publicized, the collaborative spirit is evident in the scientific literature. mdpi.comresearchgate.net Future advancements will rely on strengthening these networks to bridge the gap between initial synthesis and the development of clinically viable drugs based on the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Hydroxyethanimidamide in a laboratory setting?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions. For example, reacting hydroxylamine derivatives with nitriles under controlled pH and temperature conditions. Ensure purity by using column chromatography (silica gel, methanol/dichloromethane eluent) and validate via NMR (¹H, ¹³C) and mass spectrometry. Note that residual solvents or unreacted precursors may require additional purification steps (e.g., recrystallization) .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR : Confirm structure via ¹H and ¹³C shifts, focusing on the hydroxyimino (-NH-OH) and amidine groups.
- FTIR : Identify key functional groups (e.g., N-H stretch at ~3200 cm⁻¹, C=N stretch at ~1650 cm⁻¹).
- HPLC : Quantify purity (>98% for research-grade samples).
- Thermogravimetric Analysis (TGA) : Assess thermal stability .
Q. What are the common challenges in handling this compound, and how can they be mitigated?
- Methodological Answer : The compound is hygroscopic and prone to decomposition under acidic conditions. Store in a desiccator at -20°C under inert gas (argon or nitrogen). Use anhydrous solvents for reactions and avoid prolonged exposure to light. Pre-formulate stability studies using accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) to identify degradation products .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer : Discrepancies in NMR or mass spectra may arise from tautomerism (e.g., keto-enol equilibria) or isotopic impurities.
- Step 1 : Perform variable-temperature NMR to detect tautomeric shifts.
- Step 2 : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic peaks from impurities.
- Step 3 : Validate with computational methods (DFT calculations) to predict stable conformers .
Q. What experimental designs are suitable for studying the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Design 1 : Screen palladium catalysts (e.g., Pd(OAc)₂, PdCl₂) with ligands (XPhos, SPhos) in varying solvents (DMF, THF) under microwave irradiation to optimize yield.
- Design 2 : Use DoE (Design of Experiments) to evaluate interactions between temperature, catalyst loading, and reaction time.
- Validation : Monitor reaction progress via LC-MS and isolate intermediates for mechanistic studies .
Q. How can computational chemistry enhance the understanding of this compound’s biological activity?
- Methodological Answer :
- Molecular Docking : Simulate interactions with target proteins (e.g., enzymes involved in nitric oxide synthesis) using AutoDock Vina.
- MD Simulations : Run 100-ns trajectories to assess binding stability and free-energy landscapes (MM-PBSA/GBSA).
- ADMET Prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., bioavailability, BBB permeability) .
Data Analysis & Reporting
Q. What statistical methods are appropriate for analyzing dose-response data involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀/IC₅₀ values.
- Error Analysis : Report 95% confidence intervals and use ANOVA for multi-group comparisons.
- Software : Use GraphPad Prism or R (drc package) for reproducible workflows .
Q. How should researchers address reproducibility issues in synthetic protocols for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
